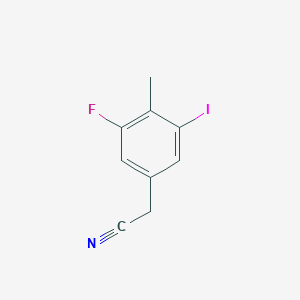
3-Fluoro-5-iodo-4-methylphenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodo-4-methylphenylacetonitrile is an organic compound with the molecular formula C9H7FIN It is a derivative of phenylacetonitrile, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylphenylacetonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by nitrile formation. For instance, starting from 4-methylphenylacetonitrile, selective iodination and fluorination can be achieved using reagents like iodine monochloride (ICl) and Selectfluor, respectively. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-4-methylphenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-Fluoro-5-azido-4-methylphenylacetonitrile, while reduction with sodium borohydride would produce 3-Fluoro-5-iodo-4-methylphenylethylamine.
Scientific Research Applications
3-Fluoro-5-iodo-4-methylphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-5-iodo-4-methylphenylacetonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenylacetonitrile: Lacks the iodine atom, which may result in different reactivity and applications.
5-Iodo-4-methylphenylacetonitrile:
3-Fluoro-5-iodophenylacetonitrile: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
3-Fluoro-5-iodo-4-methylphenylacetonitrile is unique due to the combination of fluorine, iodine, and a methyl group on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C9H7FIN |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
2-(3-fluoro-5-iodo-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H7FIN/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 |
InChI Key |
UTQWHBCXGVVUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)CC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


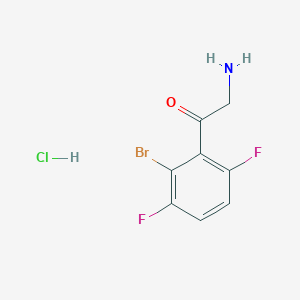
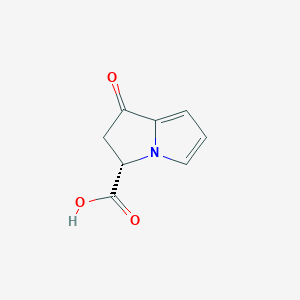
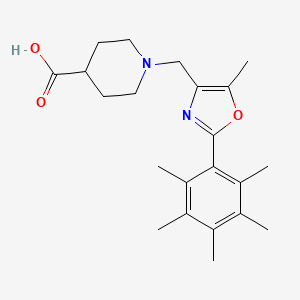
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
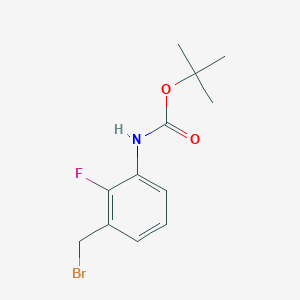



![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
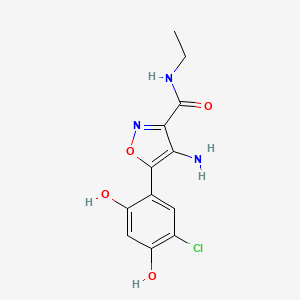

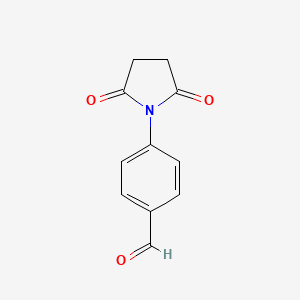
![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
